Cyclopropyl 2-fluorobenzyl ketone is a highly specialized, pale yellow liquid ketone characterized by a cyclopropyl ring and a 2-fluorobenzyl moiety. It serves as a critical, late-stage pharmacological intermediate, most prominently in the industrial synthesis of the antiplatelet agent Prasugrel. In procurement contexts, its value is defined by its high purity (typically >98% by GC), its stability under standard storage conditions, and its readiness for highly regioselective alpha-bromination. By sourcing this exact intermediate, pharmaceutical manufacturers bypass hazardous upstream Grignard reactions, ensuring a streamlined, high-yield pathway to the active pharmaceutical ingredient (API) [1].
Generic substitution with unfluorinated analogs (e.g., cyclopropyl benzyl ketone) or simpler alkyl ketones (e.g., 2-fluorophenylacetone) is entirely unviable for Prasugrel synthesis. The 2-fluoro group is structurally mandated for the correct cytochrome P450-mediated metabolic activation of the final drug, while the cyclopropyl ring provides essential steric constraints required for high-affinity binding to the P2Y12 receptor. Furthermore, attempting to substitute this compound by synthesizing it in-house from 2-fluorobenzyl chloride and cyclopropanecarbonitrile introduces moisture-sensitive Grignard chemistry with historically lower yields (~70%), making direct procurement of the pre-formed ketone the only economically and operationally sound choice for API scale-up [1].
Procuring pre-formed cyclopropyl 2-fluorobenzyl ketone allows manufacturers to proceed directly to the alpha-bromination step, which achieves yields of 90-95% using standard brominating agents. In contrast, synthesizing the ketone in-house via the Grignard reaction of 2-fluorobenzyl chloride with cyclopropanecarbonitrile typically caps at approximately 70% yield and requires stringent anhydrous conditions [1].
| Evidence Dimension | Overall step yield and process complexity |
| Target Compound Data | Direct bromination of procured ketone yields >90% alpha-bromo intermediate. |
| Comparator Or Baseline | In-house Grignard synthesis of the ketone yields ~70%. |
| Quantified Difference | >20% yield improvement and elimination of moisture-sensitive organometallic steps. |
| Conditions | Industrial-scale API synthesis workflow. |
Direct procurement eliminates a low-yield, hazardous synthetic step, significantly reducing the cost of goods and batch failure risk in API manufacturing.
The presence of the 2-fluoro substituent on the benzyl ring is non-negotiable for the synthesis of Prasugrel. If the unfluorinated analog, cyclopropyl benzyl ketone, is used as a substitute, the resulting thienopyridine derivative fails to undergo the specific in vivo metabolic ring-opening required to form the active thiol metabolite that irreversibly binds the P2Y12 receptor.
| Evidence Dimension | Downstream API metabolic activation |
| Target Compound Data | Yields Prasugrel, which successfully forms the active thiol metabolite. |
| Comparator Or Baseline | Cyclopropyl benzyl ketone (unfluorinated), yielding an inactive or sub-optimal API analog. |
| Quantified Difference | Binary difference (active vs. inactive downstream API). |
| Conditions | In vivo metabolic activation via cytochrome P450 enzymes. |
Buyers must procure the exact 2-fluoro derivative to ensure the final API meets the strict pharmacological and regulatory requirements for Prasugrel.
The specific structural arrangement of cyclopropyl 2-fluorobenzyl ketone—featuring a single highly enolizable methylene bridge between the carbonyl and the fluorophenyl group—ensures >99% regioselectivity during electrophilic alpha-bromination. Alternative precursors with multiple enolizable alpha-protons generate complex mixtures of brominated isomers that require costly chromatographic separation, whereas this ketone yields <0.1% of off-target brominated impurities [1].
| Evidence Dimension | Regioselectivity of alpha-bromination |
| Target Compound Data | >99% regioselectivity at the C-2 methylene position. |
| Comparator Or Baseline | Standard aliphatic ketones with multiple enolizable positions (variable regioselectivity, often <80%). |
| Quantified Difference | Near-quantitative regiocontrol, minimizing isomeric impurities to <0.1%. |
| Conditions | Electrophilic bromination using Br2 or N-bromosuccinimide in suitable solvents. |
High regioselectivity drastically reduces downstream purification costs and ensures compliance with stringent API impurity thresholds.
The primary industrial application, where the ketone is directly subjected to alpha-bromination to form 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, the critical electrophile for coupling with the thienopyridine core[1].
Utilized in medicinal chemistry as a foundational scaffold to explore next-generation antiplatelet agents by modifying the thienopyridine moiety while retaining the optimized cyclopropyl-fluorobenzyl pharmacophore .
Employed in the synthesis of specialized crop protection agents where the combination of a cyclopropyl ring (for metabolic stability) and a fluorinated aromatic ring (for lipophilicity) is required, leveraging its highly regioselective reactivity [2].